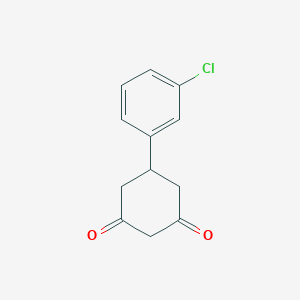

5-(3-Chlorophenyl)cyclohexane-1,3-dione

Description

Fundamental Significance of Cyclic 1,3-Diketones in Organic and Medicinal Chemistry

Cyclic 1,3-diketones, such as cyclohexane-1,3-dione, are prized building blocks in organic synthesis. The presence of two carbonyl groups flanking a methylene (B1212753) group (the active methylene) imparts a high degree of reactivity and versatility. This structural motif is foundational in the construction of various heterocyclic systems and complex molecular architectures. In medicinal chemistry, the cyclohexane-1,3-dione scaffold is a common feature in molecules exhibiting a range of biological activities, including herbicidal, anti-inflammatory, and anticancer properties. nih.gov For instance, certain derivatives are known to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. nih.govstudycorgi.com

Overview of the Structural Versatility and Reactivity of the Cyclohexane-1,3-dione Scaffold

The chemical behavior of cyclohexane-1,3-diones is dominated by the reactivity of the dicarbonyl moiety and the active methylene group. A key characteristic is the existence of keto-enol tautomerism, where the compound exists in equilibrium between the diketo form and its enol form. This tautomerism is crucial as it dictates the nucleophilic and electrophilic nature of the molecule. The enol form, in particular, can act as a nucleophile in various reactions.

The active methylene protons are acidic and can be readily removed by a base to form a stable enolate, which is a powerful nucleophile for alkylation and acylation reactions. Furthermore, the carbonyl groups can undergo typical reactions such as condensation with amines and hydrazines to form a variety of heterocyclic compounds. researchgate.net The Michael addition reaction is a common method for introducing substituents at the 5-position of the cyclohexane-1,3-dione ring. youtube.comacs.org

Current Research Trajectories in Phenyl-Substituted Cyclohexane-1,3-dione Chemistry

Recent research into phenyl-substituted cyclohexane-1,3-diones has been multifaceted. A significant area of investigation is their application in medicinal chemistry, with studies exploring their potential as anticancer and antimicrobial agents. google.com The substitution pattern on the phenyl ring has been shown to be a critical determinant of biological activity, leading to extensive structure-activity relationship (SAR) studies. For example, the position and nature of halogen substituents on the phenyl ring can significantly influence the herbicidal or medicinal properties of the molecule. rsc.org Furthermore, these compounds continue to be used as versatile intermediates in the synthesis of complex heterocyclic structures and natural product analogues.

Rationale and Scope for Academic Inquiry into 5-(3-Chlorophenyl)cyclohexane-1,3-dione

The specific compound, this compound, presents a compelling subject for academic investigation for several reasons. The presence of a chlorine atom at the meta-position of the phenyl ring introduces specific electronic and steric effects that can modulate the reactivity and biological activity of the molecule compared to its unsubstituted or differently substituted counterparts.

The rationale for its study is rooted in the established biological significance of related compounds. For instance, various 5-phenyl-substituted cyclohexane-1,3-dione derivatives have demonstrated potent herbicidal activity. rsc.org The chlorophenyl moiety is a common feature in many agrochemicals and pharmaceuticals, often enhancing the lipophilicity and target-binding affinity of the molecule. Therefore, a thorough understanding of the synthesis, reactivity, and physicochemical properties of this compound is crucial for the rational design of new bioactive compounds.

The scope of inquiry encompasses the development of efficient and selective synthetic routes, detailed characterization of its structural and spectroscopic properties, and exploration of its reactivity in various organic transformations. Such fundamental research provides the necessary groundwork for potential applications in drug discovery and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClO₂ |

| Molecular Weight | 222.67 g/mol |

| CAS Number | 55579-71-0 |

| Appearance | Powder or liquid |

| Purity | 97% |

Spectroscopic Data of this compound

Predicted ¹H NMR

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted values | Aromatic and aliphatic protons |

Predicted ¹³C NMR

| Chemical Shift (ppm) | Assignment |

| Predicted values | Carbonyl, aromatic, and aliphatic carbons |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| Predicted values | C=O (carbonyl), C-Cl, C-H (aromatic and aliphatic) |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNSALYPQQBIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343036 | |

| Record name | 5-(3-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-71-0 | |

| Record name | 5-(3-Chlorophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Chlorophenyl Cyclohexane 1,3 Dione and Its Analogues

Historical Evolution of Synthetic Approaches to Cyclohexane-1,3-diones

The journey to synthesize cyclohexane-1,3-dione and its derivatives has been a long and evolving one, with early methods laying the groundwork for the sophisticated techniques used today. One of the foundational methods for producing the parent 1,3-cyclohexanedione (B196179) involves the semi-hydrogenation of resorcinol. youtube.com This approach provided a straightforward entry into the basic dione (B5365651) framework.

Another historically significant route is the Fischer rearrangement of cyclohexane-1,3-dione monophenylhydrazone, which is formed by the reaction of cyclohexane-1,3-dione with phenylhydrazine. This method was instrumental in early explorations of the chemical reactivity of the dione structure. The development of these initial synthetic strategies was crucial, as cyclohexane-1,3-dione and its derivatives have long been recognized as versatile precursors for a plethora of synthetically important compounds. researchgate.net

Over the decades, the focus has shifted towards developing more efficient, scalable, and environmentally benign processes. This has led to the exploration of various condensation reactions and the use of a wide array of catalysts to improve yields and selectivities, paving the way for the synthesis of more complex derivatives, including the 5-aryl substituted compounds.

Classical and Modern Synthetic Routes for 5-Arylcyclohexane-1,3-diones

The introduction of an aryl group at the 5-position of the cyclohexane-1,3-dione ring significantly enhances its chemical and biological properties. Consequently, numerous classical and modern synthetic routes have been developed to access these valuable compounds.

Mechanistic Studies of Michael Addition Reactions for Core Structure Formation

The Michael addition is a cornerstone in the formation of the 5-arylcyclohexane-1,3-dione core. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing the target scaffold, a common strategy involves the Michael addition of a malonic ester to a chalcone (B49325) (1,3-diaryl-2-propen-1-one) or a related α,β-unsaturated ketone.

The mechanism commences with the deprotonation of the active methylene (B1212753) group of the malonic ester by a base, forming a resonance-stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). This nucleophilic attack results in the formation of a new carbon-carbon bond and generates a new enolate intermediate. Subsequent protonation of this enolate yields the Michael adduct. The reaction is thermodynamically driven by the formation of a stable sigma bond at the expense of a pi bond.

Recent advancements have focused on the use of various catalysts to enhance the efficiency and enantioselectivity of the Michael addition. For instance, chiral phase transfer catalysts have been successfully employed in the enantioselective Michael addition of malonic esters to benzalacetophenone, yielding optically active adducts in good yields. ias.ac.inscispace.com

Elucidation of Michael-Claisen Condensation Pathways

The Michael-Claisen condensation represents a powerful one-pot strategy for the synthesis of cyclohexane-1,3-dione derivatives. This reaction sequence combines a Michael addition with an intramolecular Claisen condensation. A notable example is the reaction of acetone (B3395972) or its derivatives with α,β-unsaturated esters. organic-chemistry.org This method has been developed into a regioselective and consecutive process for synthesizing substituted cyclohexane-1,3-diones. google.com

The pathway begins with the formation of an enolate from a ketone, which then undergoes a Michael addition to an α,β-unsaturated ester. The resulting intermediate, a 1,5-dicarbonyl compound, then undergoes an intramolecular Claisen condensation (or Dieckmann condensation for ring formation). In a Claisen condensation, an enolate of an ester attacks the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. youtube.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The intramolecular variant of this reaction is crucial for cyclization. The process is typically promoted by a strong base, and the driving force is the formation of a highly stabilized enolate of the resulting β-dicarbonyl system. youtube.com

Recent research has focused on optimizing this process, for example, by using sodium hydride in toluene (B28343) or under neat conditions at low temperatures to achieve high regioselectivity in the Michael addition followed by efficient Claisen cyclization. organic-chemistry.org

Knoevenagel and Tandem Knoevenagel/Michael Addition Strategies

The Knoevenagel condensation is another fundamental reaction in the synthesis of 5-arylcyclohexane-1,3-diones. wikipedia.org It involves the reaction of an active methylene compound, such as cyclohexane-1,3-dione, with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.org The reaction proceeds through a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration to yield a condensed product. wikipedia.org

A particularly elegant and efficient approach is the tandem Knoevenagel/Michael addition reaction. In this strategy, the Knoevenagel condensation of an aryl aldehyde with a molecule of a β-dicarbonyl compound, such as cyclohexane-1,3-dione, generates an α,β-unsaturated intermediate in situ. This intermediate then rapidly undergoes a Michael addition with a second molecule of the β-dicarbonyl compound. This tandem sequence allows for the construction of complex molecules in a single pot. For example, the reaction of aryl aldehydes with cyclohexane-1,3-dione can yield 2,2'-(arylmethylene)bis(3-hydroxycyclohex-2-en-1-one) derivatives through this pathway. acs.org

Studies have explored catalyst-free and environmentally friendly conditions for these reactions, with solvents like methanol (B129727) playing a dual role in activation. acs.org The optimization of these tandem reactions provides a powerful tool for the synthesis of various 5-arylcyclohexane-1,3-dione analogues.

Condensation Reactions Involving Benzaldehyde (B42025) Derivatives and Malonic Acid Esters

A classical and widely used method for the synthesis of 5-arylcyclohexane-1,3-diones involves a multi-step sequence starting with the condensation of a benzaldehyde derivative with a malonic acid ester. This initial step is a Knoevenagel condensation that produces a benzylidenemalonate derivative.

This intermediate can then be reacted with an acetoacetic acid ester in the presence of a base. This subsequent step involves a Michael addition of the acetoacetate (B1235776) enolate to the benzylidenemalonate, followed by an intramolecular Claisen-type cyclization and subsequent hydrolysis and decarboxylation to afford the final 5-arylcyclohexane-1,3-dione. This versatile route allows for the introduction of various substituents on the phenyl ring by starting with the appropriately substituted benzaldehyde.

Advanced Synthetic Protocols for Selective Synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

While the general methods described above are applicable to the synthesis of 5-arylcyclohexane-1,3-diones, the selective and efficient synthesis of the specific isomer, this compound, requires careful consideration of starting materials and reaction conditions.

A primary and direct approach involves the Knoevenagel condensation of 3-chlorobenzaldehyde (B42229) with cyclohexane-1,3-dione. The optimization of this reaction is crucial for achieving high yields. Studies on similar reactions with substituted benzaldehydes have shown that the choice of catalyst and solvent can significantly impact the outcome. acs.org For instance, catalyst-free conditions in methanol have proven effective for the synthesis of related compounds. acs.org The reaction of 3-chlorobenzaldehyde with two equivalents of cyclohexane-1,3-dione would proceed through a tandem Knoevenagel-Michael addition mechanism to yield the corresponding 2,2'-(3-chlorobenzylidene)bis(3-hydroxycyclohex-2-en-1-one), which upon subsequent treatment can yield the desired product.

Another viable strategy is the Michael addition of a suitable nucleophile to 3-chloro-substituted chalcones or related α,β-unsaturated systems. For example, the Michael addition of diethyl malonate to 3-chlorobenzalacetophenone, followed by cyclization, hydrolysis, and decarboxylation, would lead to the target compound. The use of modern catalytic systems, such as organocatalysts or transition metal catalysts, can enhance the selectivity and efficiency of this approach. Recent research has highlighted that by carefully controlling the loading and concentration of reactants like cyclohexane-1,3-dione, the amount of acid catalyst required can be significantly reduced, leading to higher yields and diastereoselectivities in shorter reaction times. acs.org

Below is a table summarizing a common synthetic approach for this compound:

| Step | Reaction | Reactants | Key Conditions | Product |

| 1 | Knoevenagel Condensation | 3-Chlorobenzaldehyde, Diethyl malonate | Piperidine, Ethanol, Reflux | Diethyl 2-(3-chlorobenzylidene)malonate |

| 2 | Michael Addition & Cyclization | Diethyl 2-(3-chlorobenzylidene)malonate, Ethyl acetoacetate | Sodium ethoxide, Ethanol | Ethyl 6-ethoxycarbonyl-5-(3-chlorophenyl)-2,4-dioxocyclohexane-1-carboxylate |

| 3 | Hydrolysis & Decarboxylation | Ethyl 6-ethoxycarbonyl-5-(3-chlorophenyl)-2,4-dioxocyclohexane-1-carboxylate | Aqueous acid, Heat | This compound |

This table outlines a classical, yet effective, multi-step synthesis. Advanced protocols may involve the use of novel catalysts to telescope these steps into a more atom-economical one-pot procedure, or employ microwave-assisted synthesis to reduce reaction times and improve yields.

Design and Implementation of One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single operation. This approach avoids the lengthy separation and purification of intermediates, saving time and resources.

A prominent one-pot method involves a consecutive Michael-Claisen process. google.comorganic-chemistry.org For instance, the synthesis of cyclohexane-1,3-dione derivatives can be achieved from α,β-unsaturated esters and ketones like acetone. google.comorganic-chemistry.org A general approach involves the condensation of a benzaldehyde derivative (e.g., 3-chlorobenzaldehyde) with a malonic acid ester, which is then condensed with an acetoacetic acid ester to yield the target 5-(substituted phenyl)cyclohexane-1,3-dione. google.com

Multicomponent reactions are also employed, where three or more reactants combine to form a product that incorporates all or most of the starting materials. organic-chemistry.org Cyclohexane-1,3-dione itself is a versatile substrate in MCRs, reacting with aromatic aldehydes and other reagents to produce a variety of fused heterocyclic systems. nih.gov These principles are adaptable for the synthesis of its 5-aryl derivatives. For example, a three-component reaction of an aminonitrile, a 1,3-dicarbonyl compound (like a precursor to the target), and tin(IV) chloride as a catalyst can yield complex derivatives. ambeed.com

Table 1: Example of a One-Pot Synthetic Scheme for 5-Aryl-Cyclohexane-1,3-dione Derivatives

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product | Reference |

| Aryl Aldehyde | Malonic Acid Ester | Acetoacetic Acid Ester | Base (e.g., alkali metal alkoxide) | 5-Aryl-cyclohexane-1,3-dione | google.com |

Regioselective and Stereoselective Synthetic Pathways

Control over regioselectivity and stereoselectivity is paramount in synthesizing precisely substituted cyclohexane-1,3-diones.

Regioselectivity: The synthesis of 5-substituted cyclohexane-1,3-diones relies heavily on regioselective reactions. A key strategy is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. In the synthesis of this compound, a Michael-type addition of a suitable donor to a 3-chlorophenyl-substituted acceptor ensures the aryl group is positioned correctly at the 5-position of the cyclohexane (B81311) ring. A notable regioselective method is the consecutive double Michael–Claisen cyclization (CDMCC), which has been developed for the synthesis of cyclohexane-1,3-dione derivatives from acetone and unsaturated compounds, exhibiting remarkable regioselectivity in the Michael addition step followed by a Claisen cyclization. organic-chemistry.org

Stereoselectivity: While this compound itself is achiral, the synthesis of its analogues or more complex derivatives often requires stereocontrol. Research into acid-catalyzed formal (4+1) cycloaddition reactions between enone derivatives and cyclohexane-1,3-diones has shown that diastereomers can be formed. acs.org The selective formation of one diastereomer over another is often a critical goal, which can be influenced by reaction conditions and catalyst choice. acs.org Furthermore, the resulting cyclohexenone derivatives are known to adopt specific conformations, such as a sofa conformation, which can be analyzed to understand the stereochemical outcome of reactions. scispace.com

Catalytic Systems in Cyclohexane-1,3-dione Derivative Synthesis

Catalysis is fundamental to the modern synthesis of cyclohexane-1,3-dione derivatives, enabling milder reaction conditions, higher yields, and enhanced selectivity.

Acid catalysis is frequently used in reactions involving cyclohexane-1,3-diones. For example, triflic acid (CF₃SO₃H) has been used to catalyze the formal (4+1) cycloaddition reactions to form spiro google.comnih.govdecanes. acs.org Research has shown that the loading of both the reactant (cyclohexane-1,3-dione) and the acid catalyst significantly impacts the reaction rate and outcome. acs.orgnih.gov It was discovered that cyclic 1,3-diketones can act as buffering molecules, and minimizing their concentration allows for a drastic reduction in the required acid catalyst loading—in some cases, from 45 mol% down to just 0.1 mol%. acs.orgnih.gov This optimization not only makes the process more economical and environmentally friendly but can also lead to higher yields and improved diastereoselectivities in shorter reaction times. nih.gov

Table 2: Effect of Reactant and Catalyst Loading on Spiro google.comnih.govdecane Synthesis

| 1,3-Dione Equiv. | Acid Catalyst (CF₃SO₃H) Equiv. | Reaction Time | Outcome | Reference |

| 3.0 | 0.45 | Longer | Lower Yield/Selectivity | acs.org |

| 1.1 | 0.001 (0.1 mol%) | Shorter | High Yield, Single Diastereomer | acs.orgnih.gov |

The demand for enantiomerically pure compounds in various fields has driven the development of enantioselective synthetic methods for chiral analogues of this compound. Catalytic enantioselective formal (4+2) cycloaddition reactions have been developed using pyruvate-derived diketoester derivatives and cyclohexane-1,3-diones. acs.org These reactions, often employing a quinidine-derived organocatalyst, can generate highly functionalized decalin derivatives bearing up to six chiral centers with high diastereo- and enantioselectivities (e.g., 97% ee). acs.org Such methods construct the core cyclic system while simultaneously setting multiple stereogenic centers in a single, efficient transformation.

Methodological Aspects of Compound Characterization and Purification

The unambiguous identification of this compound and its analogues requires a combination of modern analytical techniques. Purification is typically achieved through methods like column chromatography. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry)

Spectroscopy is the cornerstone for the structural characterization of cyclohexane-1,3-dione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In solution, cyclohexane-1,3-diones exist predominantly as their enol tautomer. wikipedia.org

¹H NMR: For a compound like 5-phenylcyclohexane-1,3-dione, the spectra would show signals for the aromatic protons, a methine proton at C-5, and methylene protons at C-2, C-4, and C-6. chemicalbook.com The enolic proton gives a characteristic broad signal. For the 3-chlorophenyl derivative, the aromatic region would display a splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals include those for the carbonyl carbons (or enol carbons), the aromatic carbons (with shifts influenced by the chlorine substituent), and the aliphatic carbons of the cyclohexane ring. scispace.comorganicchemistrydata.org Advanced 2D NMR techniques like HSQC and HMBC are used to establish connectivity between protons and carbons. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of a cyclohexane-1,3-dione derivative will show characteristic absorption bands. A strong, broad band is typically observed for the O-H stretch of the enol, and strong C=O stretching vibrations are also present. The C=C stretching of the enol form and the aromatic ring are also identifiable. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. For this compound (C₁₂H₁₁ClO₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to a mass of approximately 222.67 g/mol , with a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom. bldpharm.comchemicalbook.com

Table 3: General Spectroscopic Data for 5-Aryl-Cyclohexane-1,3-diones

| Technique | Feature | Typical Observation | Inferred Data for this compound |

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm | Multiplets in the aromatic region, characteristic of 1,3-disubstitution |

| Enolic Proton | δ ~11-16 ppm (broad) | A broad singlet in the downfield region | |

| Aliphatic Protons | δ 2.0-4.0 ppm | Signals for CH and CH₂ groups of the cyclohexane ring | |

| ¹³C NMR | Carbonyl/Enol Carbons | δ 180-200 ppm | Signals for C1, C3, and C2 carbons |

| Aromatic Carbons | δ 125-140 ppm | Signals for the 3-chlorophenyl ring carbons | |

| Aliphatic Carbons | δ 30-50 ppm | Signals for C4, C5, and C6 carbons | |

| IR (cm⁻¹) | O-H Stretch (Enol) | ~2500-3200 (broad) | Present |

| C=O Stretch | ~1600-1650 (conjugated) | Present | |

| C=C Stretch (Enol/Aryl) | ~1500-1600 | Present | |

| Mass Spec. | Molecular Ion | [M]⁺ | m/z ≈ 222 (with ³⁵Cl) and 224 (with ³⁷Cl) |

Chromatographic and Crystallographic Methods for Compound Isolation and Purity Assessment

The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to ensure the compound is free from starting materials, catalysts, and by-products. Following synthesis, which often involves the Michael addition of a chalcone with a dione or the condensation of a substituted benzaldehyde with a cyclohexane-1,3-dione precursor, a crude product is obtained that requires rigorous purification. google.comresearchgate.net The primary methods employed for this purpose are column chromatography for isolation and X-ray crystallography for definitive structural and purity confirmation.

Chromatographic Methods

Column chromatography is the most frequently cited method for the purification of 5-arylcyclohexane-1,3-dione derivatives. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule.

The selection of the stationary phase and the mobile phase (eluent) is determined by the polarity of the specific derivative being purified. For compounds in the 5-arylcyclohexane-1,3-dione class, silica (B1680970) gel is a common choice for the stationary phase due to its effectiveness in separating moderately polar organic compounds. The eluent system is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or chloroform), with the ratio adjusted to achieve optimal separation.

In one documented purification scheme for a series of cyclohexane-1,3-dione derivatives, column chromatography was performed using chloroform (B151607) as the eluent to yield the purified products. researchgate.net Purity is monitored throughout the process using Thin-Layer Chromatography (TLC), where the retention factor (Rf) value indicates the separation progress.

| Technique | Stationary Phase | Eluent System | Compound Class | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform (CHCl₃) | Cyclohexane-1,3-dione derivatives | researchgate.net |

| Column Chromatography | Not specified | n-hexane: ethyl acetate (80:20) | 5-nitro-4-phenylpentan-2-one (A Michael adduct) | nih.gov |

Crystallographic Methods

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous confirmation of the molecular structure of this compound and its analogues. This method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice, serving as the definitive proof of structure and stereochemistry.

The process involves growing a single, high-quality crystal of the purified compound, which can be achieved through methods like slow evaporation from a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

While specific crystallographic data for this compound is not widely published, data from structurally related compounds demonstrate the utility of this method. For instance, analyses of other heterocyclic compounds containing chlorophenyl groups or cyclohexane rings provide detailed structural parameters. These studies confirm molecular geometry and reveal non-covalent interactions, such as hydrogen bonds, that stabilize the crystal packing. researchgate.netresearchgate.net

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine | Orthorhombic | Pnma | a = 11.385 Å, b = 12.170 Å, c = 11.210 Å | researchgate.net |

| Cyclohexane-1,3,5-tricarboxylic acid | Triclinic | P-1 | Not fully specified | researchgate.net |

| A 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |

Medicinal Chemistry and Biological Activity Profile of 5 3 Chlorophenyl Cyclohexane 1,3 Dione Derivatives

Comprehensive Spectrum of Biological Activities Associated with Cyclohexane-1,3-dione Derivatives

The cyclohexane-1,3-dione scaffold is a key structural motif in a multitude of synthetic and natural compounds, serving as a versatile precursor for a wide range of biologically active molecules. tandfonline.comresearchgate.net The chemical adaptability of this nucleus, particularly the highly reactive methylene (B1212753) moiety and the dicarbonyl groups, allows for the synthesis of numerous heterocyclic compounds like chromenones, xanthenes, coumarins, and acridinediones. tandfonline.com This structural versatility has led to the discovery of a broad spectrum of biological activities.

Derivatives of cyclohexane-1,3-dione have demonstrated significant potential across various therapeutic and agrochemical fields. The range of documented biological effects includes herbicidal, pesticidal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, antimalarial, and antiallergic properties. tandfonline.comresearchgate.net For instance, certain hydrazone derivatives of cyclohexane-1,3-dione have been investigated for their antibacterial and anti-inflammatory activities. nih.gov The ability of the cyclohexane-1,3-dione skeleton to chelate metal ions is a key factor in some of its biological functions, such as the inhibition of enzymes like 4-hydroxyphenylpyruvate deoxygenase, which is relevant for herbicidal activity. nih.gov Beyond these applications, the most extensively studied and promising area for cyclohexane-1,3-dione derivatives is in oncology, where they have shown significant antitumor and anticancer activities. tandfonline.comresearchgate.net

In-Depth Investigations into Anticancer and Antitumor Potential

The core structure of cyclohexane-1,3-dione has been a foundational element in the design of novel anticancer agents. nih.gov Research has demonstrated that small molecules derived from this scaffold possess the potential to be effective anticancer therapeutics. nih.govacs.org The strategy often involves synthesizing derivatives that incorporate various heterocyclic systems, such as pyran, pyrazole (B372694), thiophene, and thiazole (B1198619), onto the cyclohexane-1,3-dione framework. nih.gov These modifications have been shown to correlate with cytotoxic activity against a variety of cancer cell lines. nih.gov A significant portion of this research has focused on the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. acs.orgresearchgate.net The overexpression of RTKs like c-Met has been linked to the progression of several human cancers, making them a prime target for therapeutic intervention. acs.orgresearchgate.net

In Vitro Cytotoxicity and Antiproliferative Studies Across Diverse Cancer Cell Lines

Extensive in vitro screening of cyclohexane-1,3-dione derivatives has been conducted to evaluate their efficacy against a panel of human cancer cell lines. acs.orgnih.gov In a notable study, a series of 40 compounds based on the cyclohexane-1,3-dione structure were synthesized and tested for their inhibitory activity. nih.govacs.org From this screening, nineteen compounds were identified as having significant cytotoxic effects against the targeted cancer cell lines. nih.govacs.org Further investigations into the most potent of these compounds revealed that their mechanism of action often involves the inhibition of key protein kinases, such as c-Met, which are critical for tumor growth. researchgate.netnih.gov

Cyclohexane-1,3-dione derivatives have been a focal point in the search for new therapeutic agents for Non-Small-Cell Lung Cancer (NSCLC). acs.org The H460 and A549 cell lines are standard models for NSCLC research; H460 cells are known for their rapid growth and higher surface protein expression compared to A549 cells. acs.orgnih.gov

In vitro studies have demonstrated that heterocyclic compounds derived from cyclohexane-1,3-dione exhibit inhibitory activity against both H460 and A549 cell lines. nih.govacs.org The cytotoxic effect is closely linked to the specific chemical substitutions on the core structure, highlighting a strong structure-activity relationship. nih.gov For example, a series of novel 1,2,4-triazine (B1199460) derivatives synthesized from a cyclohexane-1,3-dione starting material showed moderate to strong cytotoxicity against these cell lines. nih.gov The antiproliferative activity is often attributed to the inhibition of receptor tyrosine kinases like c-Met, which are implicated in NSCLC proliferation. acs.orgresearchgate.net Certain compounds exhibited potent c-Met enzymatic inhibition with IC₅₀ values in the nanomolar range, sometimes more potent than the reference drug foretinib. nih.gov

| Compound | H460 | A549 | Reference |

|---|---|---|---|

| Compound 5 | 2.16 | 3.12 | nih.gov |

| Compound 7a | 1.12 | 2.14 | nih.gov |

| Compound 7b | 1.95 | 2.05 | nih.gov |

| Compound 10c | 3.14 | 4.15 | nih.gov |

| Compound 10e | 2.18 | 3.14 | nih.gov |

| Compound 11c | 2.15 | 3.42 | nih.gov |

| Compound 11f | 1.52 | 2.18 | nih.gov |

The antitumor potential of cyclohexane-1,3-dione derivatives extends to human colorectal carcinoma. The HT-29 cell line is a commonly used model for this type of cancer. Studies have shown that derivatives synthesized to act as kinase inhibitors possess cytotoxic activity against HT-29 cells. researchgate.netnih.gov For instance, certain 1,2,4-triazine derivatives demonstrated cytotoxicity in the single-digit micromolar range against this cell line. nih.gov The antiproliferative effect is linked to their ability to inhibit critical enzymes involved in cancer progression. researchgate.net

| Compound | HT-29 | Reference |

|---|---|---|

| Compound 5 | 4.12 | nih.gov |

| Compound 7a | 2.18 | nih.gov |

| Compound 7b | 3.14 | nih.gov |

| Compound 10c | 5.11 | nih.gov |

| Compound 10e | 3.15 | nih.gov |

| Compound 11c | 4.12 | nih.gov |

| Compound 11f | 2.16 | nih.gov |

Gastric carcinoma represents another area where cyclohexane-1,3-dione derivatives have been evaluated for their therapeutic potential. acs.org Using the MKN-45 gastric carcinoma cell line, researchers have identified several derivatives with notable cytotoxic effects. acs.orgnih.gov The inhibitory concentrations (IC₅₀) for the most active compounds were found to be in the micromolar range, indicating a potential for these scaffolds in the development of treatments for gastric cancer. nih.gov The mechanism, consistent with findings in other cancer types, is often tied to the inhibition of tyrosine kinases. researchgate.net

| Compound | MKN-45 | Reference |

|---|---|---|

| Compound 5 | 3.18 | nih.gov |

| Compound 7a | 2.15 | nih.gov |

| Compound 7b | 2.49 | nih.gov |

| Compound 10c | 4.16 | nih.gov |

| Compound 10e | 3.12 | nih.gov |

| Compound 11c | 3.18 | nih.gov |

| Compound 11f | 2.11 | nih.gov |

The cytotoxic activity of cyclohexane-1,3-dione derivatives has also been assessed against malignant glioma, a particularly aggressive form of brain cancer. acs.org In vitro screening against the U87MG cell line has revealed that certain synthesized compounds exhibit potent antiproliferative effects. acs.orgnih.gov The IC₅₀ values for several of these derivatives were in the low micromolar range, indicating their potential to cross the blood-brain barrier and act on glioma cells. nih.gov This suggests that the cyclohexane-1,3-dione scaffold could be a valuable starting point for the development of new drugs to treat this challenging disease. acs.org

| Compound | U87MG | Reference |

|---|---|---|

| Compound 5 | 4.16 | nih.gov |

| Compound 7a | 3.12 | nih.gov |

| Compound 7b | 3.18 | nih.gov |

| Compound 10c | 5.14 | nih.gov |

| Compound 10e | 4.12 | nih.gov |

| Compound 11c | 4.19 | nih.gov |

| Compound 11f | 3.14 | nih.gov |

Hepatocellular Carcinoma Cell Lines

Derivatives of 5-(3-chlorophenyl)cyclohexane-1,3-dione have been evaluated for their cytotoxic effects against various cancer cell lines. In a broad screening study, a series of 40 cyclohexane-1,3-dione-based compounds were synthesized and assessed for their inhibitory activity. nih.gov Among the six cancer cell lines tested was the human hepatocellular carcinoma cell line, SMMC-7721. nih.govacs.org From this initial screening, several molecules were identified as cytotoxic candidates against this liver cancer cell line, prompting further investigation into their mechanism of action. nih.govacs.org

Breast Cancer Cell Lines

The anticancer potential of cyclohexane-1,3-dione derivatives has also been explored in the context of breast cancer. In one study, a series of newly synthesized cyclohexane-1,3-dione derivatives underwent in silico and in vitro evaluation for their anticancer activity. researchgate.net Specifically, compound 5b demonstrated a median lethal concentration (LC50) of 120.15 ± 0.003 μg/mL in an MTT assay against a breast cancer cell line. researchgate.net Other related chloro-derivatives have been shown to induce apoptosis in breast cancer cells such as MDA-MB-468 and MCF7, suggesting a potential mechanism of action for this class of compounds. nih.gov

Table 1: Anticancer Activity of Cyclohexane-1,3-dione Derivatives

| Cancer Type | Cell Line | Compound/Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma | SMMC-7721 | Cyclohexane-1,3-dione derivatives | Identified as cytotoxic candidates in a screening of 40 compounds. | nih.govacs.org |

Targeted Molecular Mechanism of Action in Cancer Pathways

Receptor Tyrosine Kinase (e.g., c-Met) Inhibition Studies

A primary mechanism through which cyclohexane-1,3-dione derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). nih.govacs.org The c-Met tyrosine kinase, in particular, is a key therapeutic target as its abnormal expression and over-activation are linked to the proliferation and metastasis of various human cancers. nih.govnih.gov Research has focused on a structure-based drug design approach to identify cyclohexane-1,3-dione derivatives with a strong affinity for the c-Met active pocket. nih.govacs.org The objective is to create a strong noncovalent binding between the compound and the enzyme, leading to potent inhibition of c-Met's enzymatic activity. nih.govacs.org By blocking c-Met induction, these compounds can effectively inhibit the proliferation of cancer cells. nih.govacs.org

Other Enzyme Inhibition Relevant to Oncogenesis

Beyond c-Met, the inhibitory effects of cyclohexane-1,3-dione derivatives extend to a range of other receptor tyrosine kinases implicated in cancer development. nih.govacs.org In vitro screening has demonstrated that selected molecules from this class can inhibit c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR. acs.org Furthermore, the overexpression of Pim-1 kinase has been strongly associated with c-MET expression in some cancers, making it another relevant target for these compounds. nih.govacs.org The anticancer activity of related compounds has also been linked to the inhibition of the MAP kinase signaling pathway, specifically by inhibiting the phosphorylation of MEK and ERK proteins, which are downstream of RTKs. nih.gov Additionally, some compounds in this family may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which can be involved in both inflammation and carcinogenesis.

Research on Anti-inflammatory Properties and Mechanisms

Certain derivatives of the core chemical structure have been investigated for their anti-inflammatory potential. In a study using the carrageenan footpad edema test in rats, a series of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, which are structurally related to cyclohexane-1,3-diones, were evaluated. nih.gov The compounds demonstrated significant anti-inflammatory activity, with inhibition of edema ranging from 30.6% to 57.8% compared to the control. nih.gov The mechanism for such anti-inflammatory effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Related Dichlorophenyl Derivatives

| Assay Model | Compound Series | Observed Effect | Reference |

|---|

Antimicrobial and Antifungal Efficacy Assessments

The therapeutic potential of cyclohexane-1,3-dione derivatives also extends to antimicrobial and antifungal applications. researchgate.netmedwinpublishers.com A study exploring a cyclohexane (B81311) tosyloxyimine derivative using the agar (B569324) well diffusion method found it to be more active against Gram-negative bacteria than Gram-positive bacteria. medwinpublishers.com At a 0.3% concentration, this derivative showed notable antimicrobial activity against Escherichia coli, Acinetobacter baumannii, Bacillus subtilis, and the yeast Candida pseudotropicalis. medwinpublishers.com In a separate study, a series of cyclohexane-1,3-dione derivatives (compounds 5a-h) were screened for antifungal activity against Candida albicans, with compound 5h showing good activity against all tested fungal and bacterial strains. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of Cyclohexane-1,3-dione Derivatives

| Organism Type | Species | Compound/Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| Gram-negative Bacteria | Escherichia coli | Cyclohexane tosyloxyimine derivative (0.3%) | Remarkable antimicrobial activity. | medwinpublishers.com |

| Gram-negative Bacteria | Acinetobacter baumannii | Cyclohexane tosyloxyimine derivative (0.3%) | Remarkable antimicrobial activity. | medwinpublishers.com |

| Gram-positive Bacteria | Bacillus subtilis | Cyclohexane tosyloxyimine derivative (0.3%) | Remarkable antimicrobial activity. | medwinpublishers.com |

| Fungus (Yeast) | Candida pseudotropicalis | Cyclohexane tosyloxyimine derivative (0.3%) | Remarkable antimicrobial activity. | medwinpublishers.com |

Antibacterial Activity Profiling

The antibacterial potential of cyclohexane-1,3-dione derivatives has been the subject of several investigations. Studies have shown that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized cyclohexane-1,3-dione derivatives demonstrated significant antibacterial activity against P. aeruginosa, S. aureus, and B. subtilis, with moderate activity against E. coli. sapub.org The most active compounds in this series, which included a derivative with a bromine atom and another with a nitro group, showed Minimum Inhibitory Concentration (MIC) values ranging from 0.20 to 0.45 µg/mL against these bacteria. sapub.org

In another study, new hybrids of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazones were synthesized and evaluated. nih.gov While these compounds were inactive against the tested Gram-negative bacteria, many showed good to limited activity against Gram-positive strains, with the most active compounds possessing a MIC of 3.91 mg/L. nih.gov The antibacterial activity of some of these derivatives was comparable or even superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov The collective research underscores that functionally substituted cyclohexane derivatives are an important class of organic compounds with potential as antimicrobial agents. researchgate.net

Table 1: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| P. aeruginosa | 0.30-0.45 | sapub.org |

| S. aureus | 0.25-0.45 | sapub.org |

| B. subtilis | 0.20-0.45 | sapub.org |

| E. coli | 0.30-0.45 | sapub.org |

Antiviral Activity Investigations

Research into the antiviral properties of compounds structurally related to this compound has revealed promising activity, particularly against plant viruses. A study focused on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives showed that some compounds possessed notable antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Specifically, compounds where the sulfonamide moiety was substituted with a 4-methylphenyl or a 3-chlorophenyl group exhibited promising TMV inhibition, with some derivatives achieving around 50% inhibition, comparable to the commercial agent ningnanmycin. nih.govresearchgate.net The structural modifications on the sulfonamide portion were found to significantly impact the antiviral potency. researchgate.net Other research on isatin (B1672199) derivatives, which also feature a dione (B5365651) structure, has demonstrated antiviral potential against human viruses such as H1N1, HSV-1, and COX-B3, suggesting a broader antiviral scope for related chemical scaffolds. mdpi.com

Antifungal Activity Studies

The antifungal properties of cyclohexane-1,3-dione derivatives and related structures have been well-documented. A preliminary study on a synthesized compound, 5-(3-chlorophenyl)-n-phenyl-1,3,4-thiadiazol-2-amine (B4980572), demonstrated significant in-vitro antifungal activity against various clinical isolates of Candida albicans. researchgate.net When compared to the standard antifungal drug Fluconazole, this test compound showed a significantly greater zone of inhibition against isolates from blood, sputum, and urine specimens. researchgate.net

Further studies on other cyclohexane-1,3-dione derivatives have confirmed their antifungal potential. One derivative containing an electron-withdrawing group on the benzene (B151609) ring showed good antimicrobial activity against all tested fungal strains. researchgate.net The scope of antifungal action extends to plant pathogens as well. For example, nafuredin (B1243710) derivatives, which are structurally distinct but share polyketide origins, exhibited obvious antifungal activity against Magnaporthe oryzae, the fungus responsible for rice blast disease. frontiersin.org Similarly, novel pyrimidine (B1678525) derivatives have shown significant activity against several species of Botrytis cinerea, a widespread plant pathogenic fungus. nih.gov

Table 2: In-Vitro Antifungal Activity of 5-(3-chlorophenyl)-n-phenyl-1,3,4-thiadiazol-2-amine vs. Fluconazole

| Isolate Source | Mean Zone of Inhibition (Test Compound) | Mean Zone of Inhibition (Fluconazole) | p-value | Reference |

|---|---|---|---|---|

| Sputum | 21.25mm ± 5.9 | 12.0mm ± 8.6 | p=0.0162 | researchgate.net |

| Urine | 18.46mm ± 9.3 | 9.83mm ± 8.6 | p=0.025 | researchgate.net |

| Vaginal Swab | 20.0mm ± 9.5 | 15.6mm ± 11.0 | p=0.3677 | researchgate.net |

| Blood | 27.01mm ± 6.1 | 15.7mm ± 12 | p=0.0086 | researchgate.net |

Herbicidal and Pesticidal Applications and Mode of Action

Cyclohexane-1,3-dione derivatives are a well-established class of herbicides, particularly valued for their efficacy against grass species. google.comresearchgate.net Historical patent literature highlights their development as selective herbicides for use in broad-leaved crop plants and monocotyledonous crops that are not part of the grass family. google.com The mode of action for these herbicides is primarily through the inhibition of crucial plant enzymes.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

A primary herbicidal mechanism for many cyclohexane-1,3-dione derivatives is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com This enzyme is a critical component in the plant's biosynthetic pathway for plastoquinone (B1678516) and carotenoids. nih.gov Inhibition of HPPD disrupts photosynthesis and leads to the bleaching of new growth, ultimately causing plant death. nih.gov

A study on a series of 2-acyl-cyclohexane-1,3-dione congeners demonstrated potent inhibitory activity against plant HPPD. nih.gov The research identified that a 1,3-dione feature was essential for this activity. The most active compound in the series, featuring a C11 alkyl side chain, exhibited an I₅₀ value of 0.18 µM, which was slightly more potent than the commercial triketone herbicide sulcotrione (B48614) (I₅₀ = 0.25 µM). nih.gov This highlights the significant potential of this chemical class for developing new herbicidal agents.

Table 3: HPPD Inhibitory Activity of Selected 2-Acyl-cyclohexane-1,3-dione Derivatives

| Compound | Side Chain | I₅₀ (µM) against A. thaliana HPPD | Reference |

|---|---|---|---|

| 5d | C11 alkyl | 0.18 ± 0.02 | nih.gov |

| Sulcotrione | Commercial Herbicide | 0.25 ± 0.02 | nih.gov |

| 5a | C7 alkyl | 1.8 ± 0.2 | nih.gov |

| 5b | C9 alkyl | 0.23 ± 0.02 | nih.gov |

| 5c | C10 alkyl | 0.29 ± 0.04 | nih.gov |

Spectrum of Activity against Various Plant Species

Cyclohexanedione herbicides are known for their selective action, effectively controlling grass weeds while demonstrating safety in broadleaf crops. google.comresearchgate.net For example, the derivative profoxydim is highly effective against barnyard grass (Echinochloa crus-galli) without harming rice crops. researchgate.net Another mode of action for some cyclohexanedione herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in grasses. researchgate.netresearchgate.net This selective inhibition explains their grass-specific herbicidal activity. researchgate.net

Studies evaluating novel picolinic acid derivatives, which share some structural similarities in targeting plant growth, have shown varied inhibitory effects on the root growth of different plant species. At a concentration of 250 µM, many of these compounds demonstrated over 80% inhibition of root growth in Brassica napus (a broadleaf plant), while showing weaker activity against Echinochloa crusgalli (a grass). nih.gov This further illustrates the potential for designing derivatives with specific herbicidal spectrums.

Exploration of Other Pharmacological Activities

Beyond antimicrobial and herbicidal applications, the cyclohexane-1,3-dione scaffold has been explored for other therapeutic uses. Preliminary studies suggest that these compounds may possess anti-inflammatory and anticancer properties. Research has specifically investigated their potential as inhibitors of the c-Met tyrosine kinase, a receptor linked to the proliferation of several human cancers, including non-small-cell lung cancer (NSCLC). nih.govacs.org

Furthermore, cyclohexane-1,3-dione has been used as a key starting material in the synthesis of novel 1,2,4-triazine derivatives. nih.gov These resulting compounds were evaluated for their anti-proliferative activity against six different cancer cell lines and for their ability to inhibit c-Met kinase, with some showing promising results. nih.gov This line of research indicates that the versatile cyclohexane-1,3-dione core structure is a valuable template for developing targeted therapies in oncology. nih.govnih.gov

Analgesic Properties

Research into the analgesic, or antinociceptive, properties of compounds containing the 3-chlorophenyl moiety has been explored in derivatives of different heterocyclic rings. One notable area of investigation involves 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com These compounds have been synthesized and evaluated for their potential as analgesic agents. mdpi.com

The antinociceptive activity of promising compounds has been assessed using the formalin test in mice, which models both acute chemical pain and tonic nociception that involves central sensitization, making it a relevant model for clinical pain. mdpi.com The test measures the time a subject spends licking or biting an injected paw during two distinct phases. In one study, a selection of the most promising anticonvulsant compounds was also evaluated for analgesic effects. mdpi.comnih.gov For instance, compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) and compound 19 (3-(3-chlorophenyl)-1-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) were investigated in this model. mdpi.com The results for these compounds in the formalin test are detailed below.

| Compound | Dose (mg/kg) | Effect on Early Phase (% Inhibition) | Effect on Late Phase (% Inhibition) |

|---|---|---|---|

| 6 | 10 | 23.8% | 50.1% |

| 19 | 10 | 34.4% | 52.7% |

Anticonvulsant Activity

The anticonvulsant potential of derivatives containing a chlorophenyl group has been a subject of significant research, particularly focusing on structures other than cyclohexane-1,3-dione but sharing the key aryl substituent.

Pyrrolidine-2,5-dione Derivatives: A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in acute models of epilepsy, including the maximal electroshock (MES) and the 6 Hz seizure tests. mdpi.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while the 6 Hz test is a model for psychomotor seizures that can be resistant to some antiepileptic drugs.

Initial screening at a dose of 100 mg/kg identified several active compounds. mdpi.com Notably, compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) provided 100% protection in the MES test. mdpi.com This compound showed a median effective dose (ED₅₀) in the MES test of 68.30 mg/kg and an ED₅₀ in the 6 Hz test of 28.20 mg/kg, indicating potent activity compared to the reference drug valproic acid. mdpi.comnih.gov

| Compound | Test | ED₅₀ (mg/kg) | Reference Drug (Valproic Acid) ED₅₀ (mg/kg) |

|---|---|---|---|

| 6 | MES | 68.30 | 252.74 |

| 6 Hz (32mA) | 28.20 | 130.64 |

1,2,4-Triazole-3-thione Derivatives: Another class of compounds, 1,2,4-triazole-3-thiones, has also been investigated. Specifically, the derivative TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) was found to effectively protect mice from seizures induced by maximal electroshock. researchgate.netnih.gov Research into its mechanism of action suggests that its anticonvulsant effects are, at least in part, due to its influence on voltage-gated sodium channels (VGSCs). researchgate.net

Anti-allergic Effects

A review of the available scientific literature did not yield specific research findings regarding the anti-allergic effects of this compound or its direct derivatives.

Antiplasmodial and Antimalarial Research

An extensive search of scientific databases found no specific studies focused on the antiplasmodial or antimalarial activity of this compound derivatives. While research exists on various heterocyclic compounds for antimalarial drug discovery, this specific chemical class does not appear to have been investigated for this purpose. mdpi.comnih.gov

Xanthine (B1682287) Oxidase Inhibitory Potential

Based on a review of published literature, there is no specific information available on the xanthine oxidase inhibitory potential of this compound or its derivatives. Studies on xanthine oxidase inhibitors typically focus on other classes of compounds, such as flavonoids or various plant extracts. nih.govpensoft.net

Computational Chemistry and Theoretical Approaches in 5 3 Chlorophenyl Cyclohexane 1,3 Dione Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of cyclohexane-1,3-dione, DFT calculations are crucial for optimizing the molecular geometry to its lowest energy state and for analyzing its electronic properties. nih.govresearchgate.net Studies on related structures, such as 1,3-bis(4-chlorophenyl)-5-(4-chlorobenzyl)-1,3,5-triazinane, have successfully used DFT with the BP86-D functional and a TZP basis set to determine molecular structure. researchgate.net

The electronic structure analysis via DFT provides valuable information on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical descriptors in QSAR studies of cyclohexane-1,3-dione derivatives, as they relate to the molecule's ability to donate or accept electrons, influencing its reactivity and interaction with biological targets. nih.gov For instance, a lower LUMO energy is often correlated with increased biological activity, suggesting that substitutions with electron-accepting groups could enhance efficacy. nih.gov

Table 1: Key Electronic Descriptors Calculated by DFT for Cyclohexane-1,3-dione Derivatives

| Descriptor | Significance | Typical Application in Research |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity and interaction with electrophilic sites in biological targets. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Correlated with biological activity; lower energy can indicate higher potency. nih.gov |

| Total Energy (ET) | The total electronic energy of the molecule in its optimized geometry. | Used as a descriptor in QSAR models to relate stability to biological function. nih.gov |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Understanding intermolecular interactions, such as hydrogen bonding. researchgate.net |

This table is generated based on findings from studies on cyclohexane-1,3-dione derivatives and related compounds. nih.govresearchgate.net

The cyclohexane (B81311) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat. For 5-(3-Chlorophenyl)cyclohexane-1,3-dione, the substituent at position 5 can exist in either an axial or equatorial position, leading to different conformers with distinct energies. Quantum-chemical studies on the potential energy surface of similar 5-substituted 1,3-dioxanes have revealed pathways for conformational isomerizations between equatorial and axial chair forms. researchgate.net

Computational methods can map the energy landscape of these conformers, identifying the most stable structures and the energy barriers between them. researchgate.net For the parent cyclohexane-1,3-dione, it exists predominantly as its enol tautomer in solution. researchgate.netwikipedia.org The presence of the 3-chlorophenyl group at the 5-position introduces further complexity. Theoretical calculations help determine the preferred conformation (e.g., chair with the substituent in the equatorial position to minimize steric hindrance) and the rotational barriers of the phenyl group. This structural information is vital for understanding how the molecule fits into the active site of a biological target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are crucial for drug discovery and development, providing a framework to understand how a molecule's chemical structure relates to its biological activity.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For cyclohexane-1,3-dione derivatives, QSAR models have been successfully developed to predict their activity against targets like non-small-cell lung cancer (NSCLC) cell lines and the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgfrontiersin.orgnih.gov

These models are built using a "training set" of molecules with known activities and then validated using a "test set." nih.gov Techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to create these predictive models. nih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), indicating a strong relationship between the structural descriptors and the observed activity. nih.govfrontiersin.org For example, a study on 40 small molecules derived from cyclohexane-1,3-dione yielded a high correlation coefficient (R = 0.92) for its MLR-QSAR model. nih.gov

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. acs.org These descriptors can be topological, physicochemical, or electronic in nature. For cyclohexane-1,3-dione derivatives with anticancer activity, studies have shown that a combination of descriptors is crucial for predicting their inhibitory activity (pIC₅₀). nih.govacs.org

| Electronic | EHOMO / ELUMO | Energies of the frontier molecular orbitals. | Crucial for charge transfer interactions and reactivity with the target. nih.gov |

This table is compiled from QSAR studies on cyclohexane-1,3-dione derivatives. nih.govacs.org

The identification of these descriptors provides a structural blueprint for designing new compounds with potentially higher biological activity. nih.gov

Computational analysis is used to systematically investigate how different substituents on the core structure of cyclohexane-1,3-dione affect its biological activity. acs.org By varying the substituents on the phenyl ring or the cyclohexane ring, researchers can build a detailed SAR profile. For instance, in related isoindolin-1-one (B1195906) derivatives, the position of a bromo substituent was found to be critical, with a 5-bromo substitution showing good activity while a 6-bromo substitution abolished it. acs.org

For this compound, the chlorine atom at the meta position of the phenyl ring plays a specific role. Computational models can analyze the electronic (electron-withdrawing) and steric effects of this substituent. The model can then predict the effect of moving the chlorine to the ortho or para position or replacing it with other groups (e.g., methyl, methoxy). These in silico experiments are cost-effective and rapidly generate hypotheses that can be tested synthetically. Studies on related compounds have shown that introducing electron-donating groups should be avoided in favor of electron-accepting groups to enhance biological activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of potential drug candidates.

In the context of cancer research, the c-Met protein, a receptor tyrosine kinase, is a significant therapeutic target due to its role in tumor growth and metastasis. researchgate.netnih.gov Computational studies on cyclohexane-1,3-dione derivatives have utilized molecular docking to predict their binding modes within the c-Met kinase domain. nih.gov

These simulations typically employ the three-dimensional crystal structure of the c-Met protein, often in a complex with a known inhibitor like Foretinib (PDB code: 3LQ8), as a template for the docking process. nih.govacs.org The goal is to determine how compounds such as this compound fit into the active site of the enzyme. The simulations predict the precise orientation of the ligand and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket. nih.gov Understanding these binding modes is the first step in rationalizing the compound's potential inhibitory activity and provides a foundation for designing more potent derivatives.

Beyond predicting the binding pose, molecular docking calculates a "docking score," a numerical value that estimates the binding affinity between the ligand and the receptor. These scores, often expressed in kcal/mol, allow for the ranking of different compounds, with lower (more negative) scores generally indicating higher predicted affinity.

To refine these predictions, methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are often employed. nih.govacs.org The MM-GBSA calculation provides an estimate of the free energy of binding, offering a more accurate assessment of the ligand-receptor affinity than docking scores alone. nih.gov Studies on cyclohexane-1,3-dione derivatives have used these computational approaches to evaluate their potential as c-Met inhibitors, identifying candidates with promising binding energies for further investigation. nih.govacs.org

Table 1: Illustrative Docking and Binding Energy Data for c-Met Inhibitors

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM-GBSA, kcal/mol) | Key Interacting Residues |

| Foretinib (Reference) | -9.5 | -85.2 | MET1160, TYR1230, ASP1222 |

| Compound A | -8.8 | -75.4 | MET1160, ALA1221 |

| Compound B | -9.2 | -81.1 | TYR1230, GLY1157 |

| Compound C (Lead) | -9.7 | -88.6 | MET1160, TYR1230, ASP1222 |

This table is illustrative and represents the type of data generated in computational studies. Values are hypothetical.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net These simulations model the movement of atoms and molecules over time, providing critical information on the stability and behavior of the ligand-protein complex in a simulated physiological environment. nih.gov

For cyclohexane-1,3-dione derivatives targeting the c-Met protein, MD simulations, often run for periods up to 100 nanoseconds, are used to validate the results of molecular docking. nih.govacs.org By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, researchers can assess whether the ligand remains stably bound within the active site or if the complex is unstable. A stable complex in an MD simulation lends greater confidence to the predicted binding mode and supports the compound's potential as an effective inhibitor. researchgate.net

In Silico ADME-Tox Profiling and Drug-Likeness Assessment

A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. In silico ADME-Tox profiling is a computational approach used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound early in the drug discovery process. researchgate.netnih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties

| Property | This compound | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 222.67 myskinrecipes.com | < 500 |

| LogP (o/w) | ~2.5 (Predicted) | < 5 |

| Hydrogen Bond Donors | 1 (in enol form) | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (TPSA) | 34.14 Ų (Predicted) | < 140 Ų |

Predicted values are illustrative and can vary based on the software used.

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development. Computational toxicology models can predict various adverse effects. For instance, in silico models can assess the likelihood of a compound causing genetic mutations (AMES toxicity) or inducing liver damage (hepatotoxicity). acs.org By screening cyclohexane-1,3-dione derivatives against these predictive models, researchers can prioritize compounds with a lower risk of toxicity for further development. nih.gov This proactive risk assessment is an essential component of modern, computer-aided drug design. researchgate.net

Advanced Applications and Derivatization Chemistry of the 5 3 Chlorophenyl Cyclohexane 1,3 Dione Scaffold

Utility as Precursors for Complex Heterocyclic Compound Synthesis

The reactivity of the dicarbonyl functionality and the active methylene (B1212753) group within the 5-(3-chlorophenyl)cyclohexane-1,3-dione structure makes it an ideal precursor for the synthesis of numerous heterocyclic compounds. google.com It readily participates in condensation and multi-component reactions to form fused and non-fused ring systems.

The cyclohexane-1,3-dione core is instrumental in constructing fused polycyclic systems like phenanthrolines and acridinediones through multi-component condensation reactions. These reactions typically involve the dione (B5365651), an amine, and an aldehyde.

For instance, 12-aryl-8,9,10,12-tetrahydro-7H-benzo[b] synquestlabs.comphenanthrolin-11-ones can be synthesized through a three-component reaction of a quinolin-6-amine, an aromatic aldehyde, and a 5-arylcyclohexane-1,3-dione. bldpharm.com Similarly, the condensation of cyclohexane-1,3-dione, an aldehyde, and an amine source like ammonium (B1175870) acetate (B1210297) can yield acridine-1,8-diones. studycorgi.com These synthetic strategies highlight the role of the dione as a key building block for complex, multi-ring structures. nih.gov

The 5-arylcyclohexane-1,3-dione scaffold is widely used in the synthesis of a variety of five- and six-membered heterocyclic rings through reactions that leverage its dicarbonyl nature.

Pyran Derivatives: Fused pyran derivatives are commonly synthesized from cyclohexane-1,3-dione precursors. Multi-component reactions involving an aldehyde, a malononitrile (B47326) or similar active methylene compound, and the dione yield pyran-containing systems like tetrahydro-chromene or pyrano[2,3-d]pyrimidine derivatives. nih.govresearchgate.net These reactions often proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. youtube.com

Pyrazole (B372694) Derivatives: The synthesis of pyrazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net This is a direct and established method for producing polysubstituted pyrazoles. researchgate.netgoogle.com The reaction between this compound and various hydrazines would provide access to a range of pyrazole derivatives, a class of compounds reviewed for numerous biological activities. youtube.com

Pyrimidine (B1678525) Derivatives: Pyrimidine rings can be formed by reacting 1,3-dicarbonyl compounds with reagents like urea (B33335) or thiourea. anu.edu.au For example, a series of novel pyrimidine trione (B1666649) derivatives bearing a 4-chlorophenyl substituent at the 5-position have been synthesized via a one-pot multicomponent reaction. The Knoevenagel condensation of barbituric or thiobarbituric acid with substituted aldehydes is another route to pyrimidine derivatives. google.com

Thiazole (B1198619) Derivatives: Thiazole rings, which contain both sulfur and nitrogen, are important in medicinal chemistry. rsc.orgnih.gov A common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net Derivatives of this compound can be functionalized to incorporate a thioamide group or be converted into an appropriate α-haloketone to serve as a precursor for thiazole synthesis. researchgate.net

| Heterocycle Class | General Synthetic Approach | Key Reactants with Dione | Reference |

|---|---|---|---|

| Phenanthrolines | Three-component condensation | Aminoquinoline, Aromatic Aldehyde | bldpharm.com |

| Acridinediones | Multi-component condensation | Aldehyde, Ammonium Acetate | studycorgi.com |

| Pyrans | Multi-component reaction (Knoevenagel/Michael) | Aldehyde, Active Methylene Compound (e.g., Malononitrile) | nih.gov |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives | researchgate.netgoogle.com |

| Pyrimidines | Condensation | Urea, Thiourea, Barbituric Acid | google.com |

| Thiazoles | Hantzsch Synthesis (multi-step from dione) | Thioamide, α-Haloketone | researchgate.net |

Contributions to the Development of Novel Functional Materials and Chemical Processes

Derivatives of aryl-substituted cyclohexane-1,3-diones have found applications in materials science and agrochemistry. The closely related indane-1,3-dione scaffold is noted for its use as an electron acceptor in the design of dyes and photoinitiators for photopolymerization, a process used in applications like 3D printing. anu.edu.au These push-pull structures are effective in three-component photoinitiating systems, demonstrating the tunability of the dione core for advanced material applications.

In the field of chemical processes, 5-aryl-cyclohexane-1,3-dione derivatives have been investigated for their potent herbicidal activity. rsc.org The mechanism of action for some of these compounds involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for plant biosynthesis. bldpharm.com The specific substitution on the phenyl ring, such as the 3-chloro group, is known to influence the compound's lipophilicity and its interaction with biological targets, a key aspect in the development of effective agrochemicals.

Strategic Intermediates in the Total Synthesis of Natural Products

Cyclohexane-1,3-dione and its derivatives are recognized as versatile and inexpensive building blocks for the total synthesis of a wide range of natural products. researchgate.netgoogle.comrsc.orgnih.gov The inherent functionality of the dione allows for a variety of carbon-carbon bond-forming reactions, such as Michael additions and aldol (B89426) condensations, which are fundamental to building complex molecular architectures. youtube.com

The scaffold is a key precursor for constructing bicyclic to hexacyclic natural products. nih.gov For instance, the catalytic asymmetric total synthesis of the sesquiterpene (+)-ar-macrocarpene was achieved in seven steps starting from 5,5-dimethylcyclohexane-1,3-dione. researchgate.net Furthermore, some 2,5-dialkylcyclohexan-1,3-diones have been identified as a class of natural products themselves, acting as chemical signals in orchid pollination. While specific total syntheses employing this compound are not prominently documented, its value is inferred from the extensive use of the core cyclohexane-1,3-dione structure in synthesizing bioactive alkaloids and other complex natural molecules. rsc.org

Exploration of Specific Chemical Transformations and Reaction Mechanisms

The this compound molecule can undergo a variety of chemical transformations targeting either the dione functionality or the aromatic ring. The acidic protons alpha to the carbonyl groups facilitate enolate formation, which is key to its reactivity in alkylation and condensation reactions. bldpharm.com

The carbonyl groups of the cyclohexane-1,3-dione ring are susceptible to both oxidation and reduction, leading to a variety of useful products.